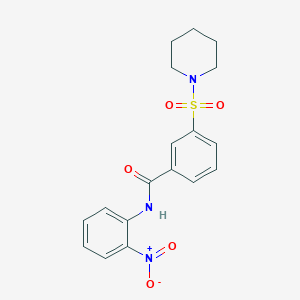
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamide, also known as Isothiazolidinone compound, is a synthetic compound that has been widely used in scientific research. This compound is known for its potent inhibitory effects on several enzymes, including proteases, kinases, and phosphatases.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound involves the covalent modification of the active site of the target enzyme. This modification occurs through the formation of a thioester bond between the 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound and the active site cysteine residue of the enzyme. This covalent modification results in the irreversible inhibition of the enzyme.
Biochemical and physiological effects:
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of caspases. It also inhibits the activity of glycogen synthase kinase-3, which has been implicated in several diseases, including Alzheimer's disease and diabetes. Additionally, 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound has been shown to have anti-inflammatory effects by inhibiting the activity of several kinases, including protein kinase C and mitogen-activated protein kinases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound is its potent inhibitory effects on several enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. Additionally, 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound has been shown to have low toxicity and is relatively stable in solution. However, one of the limitations of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound is its irreversible inhibition of the target enzyme. This makes it difficult to study the effects of the enzyme on biological processes after its inhibition.
Direcciones Futuras
There are several future directions for the use of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound in scientific research. One direction is the development of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound derivatives with improved selectivity and potency for specific enzymes. Another direction is the use of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound in drug discovery for the treatment of diseases such as cancer, Alzheimer's disease, and diabetes. Additionally, 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound can be used in the study of the role of specific enzymes in various biological processes.
Conclusion:
In conclusion, 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound is a synthetic compound that has been widely used in scientific research due to its potent inhibitory effects on several enzymes. The synthesis of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound involves the reaction between 2-chloro-5-nitrobenzoic acid and N-(4-methylbenzyl)isothiocyanate in the presence of a base. 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells and the inhibition of glycogen synthase kinase-3. One of the main advantages of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound is its potent inhibitory effects on several enzymes, making it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound is its irreversible inhibition of the target enzyme. There are several future directions for the use of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound in scientific research, including the development of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound derivatives with improved selectivity and potency for specific enzymes and its use in drug discovery for the treatment of diseases such as cancer, Alzheimer's disease, and diabetes.
Métodos De Síntesis
The synthesis of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound involves the reaction between 2-chloro-5-nitrobenzoic acid and N-(4-methylbenzyl)isothiocyanate in the presence of a base. The resulting intermediate is then treated with hydrogen peroxide and sodium hydroxide to obtain the final product. The yield of this reaction is around 50%, and the purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound has been extensively used in scientific research due to its potent inhibitory effects on several enzymes. This compound has been shown to inhibit the activity of several proteases, including caspases, calpains, and cathepsins. It also inhibits the activity of several kinases, including cyclin-dependent kinases, glycogen synthase kinase-3, and protein kinase C. Additionally, 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-methylbenzyl)benzamideinone compound has been shown to inhibit the activity of several phosphatases, including protein tyrosine phosphatases and serine/threonine phosphatases.
Propiedades
IUPAC Name |
2-chloro-N-[(4-methylphenyl)methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-12-2-4-13(5-3-12)11-20-18(23)15-10-14(6-7-16(15)19)21-17(22)8-9-26(21,24)25/h2-7,10H,8-9,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUHZQRSJNYVNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(4-methylphenyl)methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate](/img/structure/B4925380.png)

![N-ethyl-5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B4925394.png)
![methyl 1,7-dimethyl-3-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4925400.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B4925408.png)
![[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B4925411.png)
![ethyl 2-[(2,6-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4925418.png)
![dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate](/img/structure/B4925422.png)


![N-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4925439.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B4925449.png)
![5-[2-(3-bromobenzoyl)hydrazino]-5-oxopentanoic acid](/img/structure/B4925455.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-1-propanesulfonamide](/img/structure/B4925468.png)